Diethyl 2-(2,4-dichlorophenyl)malonate
Description
Diethyl 2-(2,4-dichlorophenyl)malonate is a malonic acid derivative featuring a 2,4-dichlorophenyl substituent at the central carbon of the malonate ester. This compound is widely used in organic synthesis as a precursor for constructing heterocyclic frameworks, pharmaceuticals, and agrochemicals . Its reactivity stems from the electron-withdrawing chlorine atoms, which enhance the electrophilicity of the central carbon, facilitating nucleophilic attacks in condensation or cyclization reactions.
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-(2,4-dichlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGCCTUCURBNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371134 | |
| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111544-93-5 | |
| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Diethyl 2-(2,4-dichlorophenyl)malonate involves several steps. One common method includes the following steps :
Formation of Grignard Reagent: Reacting 2,4-dichlorobenzene with magnesium to generate a Grignard reagent.
Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-(2,4-dichlorophenyl)ethanol.
Oxidation: The 2-(2,4-dichlorophenyl)ethanol is oxidized to form 2-(2,4-dichlorophenyl)acetic acid.
Esterification: The acetic acid is esterified with ethanol to yield this compound.
Chemical Reactions Analysis
Diethyl 2-(2,4-dichlorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Scientific Research Applications
Diethyl 2-(2,4-dichlorophenyl)malonate is utilized in various scientific research fields :
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(2,4-dichlorophenyl)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers: Dichlorophenyl Substituents
The positional arrangement of chlorine atoms on the phenyl ring significantly impacts reactivity and applications:
Key Differences :
- Electronic Effects : The 2,4-dichloro isomer has stronger electron-withdrawing effects due to para-substitution, increasing the malonate’s electrophilicity compared to the 3,4-isomer.
- Steric Effects : The 3,4-isomer may exhibit steric hindrance during reactions involving ortho positions, whereas the 2,4-isomer offers a more linear geometry for nucleophilic additions .
Halogen-Substituted Analogs
Replacing chlorine with fluorine alters electronic properties and reactivity:
Comparison :
Heteroaromatic and Alkyl-Substituted Analogs
Substituents like pyridine or methyl groups diversify applications:
Key Insights :
Cyclization and Annulation Reactions
This compound participates in cyclizations to form bioactive heterocycles. For example:
- Quinoline Synthesis: Analogous to diethyl 2-(2,4-difluorophenyl)malonate, heating with diphenyl ether yields fluorinated quinolines (e.g., ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate) .
- Chromene Derivatives : Reaction with 4-(chloromethyl)coumarins under basic conditions produces fused chromene-malonate hybrids, as seen in related compounds .
Data Tables
Table 1: Comparative Physical Properties
Biological Activity
Diethyl 2-(2,4-dichlorophenyl)malonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article synthesizes recent research findings, case studies, and relevant data regarding the compound's biological activity.
- Molecular Formula : C13H14Cl2O4
- Molecular Weight : 305.15 g/mol
- CAS Number : 111544-93-5
- Synonyms : Diethyl 2,4-dichlorophenylmalonate, diethyl 2-(2,4-dichlorophenyl)propanedioate
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound against Fusarium oxysporum, a significant plant pathogen. The compound was evaluated in vitro for its ability to inhibit mycelial growth.
Key Findings:
- Inhibition Concentration (IC50) : The compound exhibited an IC50 value of less than 1 µM, indicating potent antifungal activity. In comparison, positive controls such as mancozeb and iprodione had higher IC50 values .
- Mechanism of Action : The compound acts as a fungicide rather than merely fungistatic, meaning it can completely inhibit fungal growth rather than just slowing it down. This was evidenced by the absence of mycelial growth in treated media .
Antibacterial Activity
In addition to its antifungal properties, this compound has shown promise as an antibacterial agent. A study involving various chalcone derivatives containing malonate groups demonstrated significant antibacterial effects.
Notable Results:
- One derivative exhibited an EC50 value of 10.2 μg/mL against Xanthomonas oryzae, outperforming traditional antibacterial agents like bismerthiazol .
- The mechanism involved disruption of bacterial cell integrity as confirmed by scanning electron microscopy, indicating that the compound effectively targets bacterial cell walls .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the aromatic ring significantly affect its antifungal and antibacterial potency.
Observations:
- Compounds with ortho-nitro substitutions exhibited enhanced antifungal activity compared to those with para or no substitutions .
- The presence of bulky groups or aliphatic rings generally reduced the activity against both fungal and bacterial strains .
Case Studies
- Fusarium oxysporum Inhibition :
- Antibacterial Efficacy :
Q & A
Q. What are the key synthetic pathways for preparing Diethyl 2-(2,4-dichlorophenyl)malonate?
The compound is typically synthesized via condensation of 2,4-dichloroaniline derivatives with diethyl ethoxymethylenemalonate. For example, heating 2,4-dichloroaniline with diethyl ethoxymethylenemalonate in diphenyl ether under reflux yields intermediates like diethyl 2-((2,4-dichlorophenylamino)methylene)malonate, which can cyclize to form quinoline derivatives . Critical parameters include solvent choice (e.g., diphenyl ether for high-temperature stability) and reaction time (e.g., 3 hours for condensation at 90°C) .
Q. How do reaction conditions influence the alkylation of diethyl malonate derivatives?
Alkylation reactivity depends on:
- Base selection : Strong bases like NaH or LDA enhance enolate formation, while weaker bases (e.g., KOtBu) may favor regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, improving reaction rates .
- Electrophile size : Bulky alkyl halides may reduce steric hindrance in regioselective attacks .
For 2,4-dichlorophenyl derivatives, steric effects from the dichlorophenyl group require careful optimization of base and solvent to avoid side reactions .
Q. What spectroscopic methods are effective for characterizing this compound?
- ¹H NMR : Key signals include ester protons (δ 4.1–4.3 ppm as quartets) and aromatic protons from the dichlorophenyl group (δ 7.2–7.5 ppm as multiplets) .
- ¹³C NMR : Carbonyl carbons appear at δ 165–170 ppm, while the dichlorophenyl carbons show distinct splitting due to Cl substituents .
- IR spectroscopy : Strong ester C=O stretches at ~1735 cm⁻¹ confirm malonate functionality .
Advanced Research Questions
Q. How can enantioselectivity be achieved in malonate-derived intermediates?
Asymmetric catalysis using L-proline (10–20 mol%) in Michael additions enables enantioselective synthesis of malonate derivatives. For example, L-proline catalyzes the addition of diethyl malonate to acrylonitrile, achieving up to 79% enantiomeric excess (ee) under optimized conditions (35°C, pyridine solvent, 48 hours) . Steric and electronic tuning of the catalyst and substrate is critical for higher ee values .
Q. What catalytic methods enhance coupling reactions for aryl-substituted malonates?
- Copper-catalyzed arylation : CuI (5 mol%) with Cs₂CO₃ enables coupling of aryl iodides and diethyl malonate, yielding α-aryl malonates under mild conditions (e.g., 80°C, DMF solvent) .
- Palladium-catalyzed cross-coupling : Pd(PPh₃)₄ facilitates propargylation of malonates with terminal alkynes, forming fused polycycles (e.g., 62% yield for a dichlorophenyl-substituted product) .
Q. How can conflicting regioselectivity data in alkylation reactions be resolved?
Conflicting reports on alkylation outcomes (e.g., α- vs. β-attack) often arise from:
- Base strength : Stronger bases favor thermodynamic enolates (β-alkylation), while weaker bases favor kinetic enolates (α-alkylation) .
- Electrophile electronics : Electron-deficient alkyl halides (e.g., benzyl bromides) favor α-alkylation due to reduced steric clash with the dichlorophenyl group .
Methodological validation via control experiments (e.g., quenching enolates at low temperatures) is recommended .
Q. What strategies stabilize sensitive intermediates in malonate synthesis?
- Low-temperature enolate formation : Using LDA at –78°C minimizes decomposition .
- In situ derivatization : Trapping intermediates with trimethylsilyl chloride or forming urea adducts (e.g., with phenyl isocyanate) improves stability .
- Dry solvents : Anhydrous THF or DCM prevents hydrolysis of enolates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
